3-Methoxy-N-methylbenzene-1-sulfonamide: A Versatile Sulfonamide Pharmacophore in Targeted Protein Degradation and Kinase Inhibition
3-Methoxy-N-methylbenzene-1-sulfonamide: A Versatile Sulfonamide Pharmacophore in Targeted Protein Degradation and Kinase Inhibition
An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the transition from hit-to-lead often hinges on the strategic selection of building blocks that balance physicochemical properties with target specificity. 3-Methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7) has emerged as a high-value intermediate and pharmacophore[1][2]. Unlike primary sulfonamides, which frequently suffer from off-target promiscuity, this N-methylated derivative offers a refined structural profile. As a Senior Application Scientist, I have observed its increasing utilization in the synthesis of complex therapeutics, including mutant p53 restorers[3], targeted protein degraders (PROTACs)[4], and selective phosphodiesterase 7 (PDE7) inhibitors[5].
This technical guide deconstructs the chemical structure, physicochemical properties, and synthetic methodologies of 3-methoxy-N-methylbenzene-1-sulfonamide, providing field-proven protocols and mechanistic insights for its integration into advanced drug design workflows.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 3-methoxy-N-methylbenzene-1-sulfonamide is defined by three critical domains: the central benzene ring, the meta-methoxy (-OCH₃) group, and the N-methyl sulfonamide (-SO₂NHCH₃) moiety.
Causality in Drug Design:
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N-Methylation: Primary sulfonamides (-SO₂NH₂) are notorious for their off-target inhibition of Carbonic Anhydrase (CA) isoforms. By introducing an N-methyl group, the steric bulk is increased and one hydrogen bond donor is removed. This deliberate modification effectively abolishes CA binding affinity, drastically enhancing target selectivity[6].
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Meta-Methoxy Substitution: The -OCH₃ group acts as a moderate electron-donating group via resonance, subtly increasing the electron density of the aromatic ring. This modulates the pKa of the sulfonamide N-H, optimizing it for hydrogen bonding within hydrophobic protein pockets (such as the p53 Y220C mutant cleft)[3].
Table 1: Physicochemical and Structural Descriptors
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₈H₁₁NO₃S | Standard elemental composition. |
| Molecular Weight | 201.24 g/mol | Low MW allows for extensive linker/warhead attachment without violating Lipinski's Rule of 5[2]. |
| CAS Number | 1538358-34-7 | Unique chemical identifier for procurement and registry[1]. |
| Hydrogen Bond Donors | 1 (-NH) | Facilitates highly directional hydrogen bonding with target protein backbone residues. |
| Hydrogen Bond Acceptors | 3 (-SO₂, -OCH₃) | Enhances aqueous solubility and enables dipole-dipole interactions. |
| Topological Polar Surface Area | ~55.3 Ų | Optimal for passive membrane permeability and intracellular target engagement. |
Retrosynthetic Analysis & Standardized Synthesis Protocol
The synthesis of N-methyl sulfonamides relies on the nucleophilic attack of methylamine on a sulfonyl chloride electrophile[7]. Below is a self-validating, highly optimized protocol designed to maximize yield while suppressing the formation of bis-sulfonamide impurities.
Experimental Protocol: Synthesis of 3-Methoxy-N-methylbenzene-1-sulfonamide
Reagents Required:
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3-Methoxybenzenesulfonyl chloride (1.0 eq, limiting reagent)
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Methylamine hydrochloride (1.5 eq)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step Methodology:
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Initiation & Environmental Control: Dissolve methylamine hydrochloride in anhydrous DCM in a flame-dried round-bottom flask under a continuous inert nitrogen atmosphere.
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Causality: Nitrogen prevents atmospheric moisture ingress. Water acts as a competing nucleophile, which would rapidly hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid byproduct.
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Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add triethylamine dropwise over 10 minutes.
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Causality: TEA serves a dual purpose. First, it deprotonates the methylamine hydrochloride salt to liberate the free, active methylamine nucleophile. Second, it acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of unreacted methylamine.
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Electrophile Addition: Dissolve 3-methoxybenzenesulfonyl chloride in a minimal volume of anhydrous DCM and add it dropwise to the mixture at 0 °C.
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Causality: The nucleophilic substitution at the sulfonyl center is highly exothermic. Dropwise addition at 0 °C strictly controls the reaction kinetics, preventing thermal runaway and minimizing the formation of bis-alkylated impurities.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours.
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In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).
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Validation: The reaction is deemed complete when the UV-active sulfonyl chloride spot (higher Rf) completely disappears, replaced by a single, lower Rf spot corresponding to the sulfonamide product (which stains faintly with KMnO₄).
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Quenching & Phase Separation: Quench the reaction by adding 1M aqueous HCl (equal to the reaction volume). Transfer to a separatory funnel and extract the organic layer.
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Causality: The acidic aqueous wash protonates any residual methylamine and TEA, partitioning them into the aqueous layer. The neutral sulfonamide product remains exclusively in the organic DCM layer.
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Purification: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol or purified via silica gel flash chromatography if ultra-high purity (>99%) is required for biological assays.
Fig 1. Chemical synthesis workflow of 3-methoxy-N-methylbenzene-1-sulfonamide.
Pharmacological Applications & Target Engagement
The utility of 3-methoxy-N-methylbenzene-1-sulfonamide extends far beyond basic building block chemistry. It is actively deployed in several cutting-edge therapeutic modalities:
A. Mutant p53 Restoration
Mutations in the tumor suppressor p53 (e.g., the Y220C mutation) create a temperature-sensitive, unstable protein conformation that rapidly denatures, leading to oncogenesis. Compounds incorporating the 3-methoxy-N-methylbenzene-1-sulfonamide motif have been designed to bind directly into the mutation-induced surface crevice[3]. The N-methyl group precisely fills a hydrophobic sub-pocket, while the sulfonamide oxygens form critical hydrogen bonds with the protein backbone, thermodynamically stabilizing the wild-type conformation and restoring DNA-binding function.
B. Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of PROTACs and molecular glues, this sulfonamide acts as a highly effective targeting ligand (warhead)[4]. When conjugated to an E3 ubiquitin ligase recruiter (such as a Cereblon or VHL ligand) via an optimized PEG or alkyl linker, the 3-methoxy-N-methylbenzene-1-sulfonamide moiety anchors the chimeric molecule to the target protein of interest (POI). The methoxy group is often utilized as the synthetic vector for linker attachment (via demethylation to a phenol, followed by alkylation).
C. PDE7 Inhibition
Phosphodiesterase 7 (PDE7) selectively degrades cAMP and plays a pivotal role in T-cell activation. Pyrazolopyrimidinone derivatives incorporating the 3-methoxy-N-methylbenzenesulfonamide structure have demonstrated potent and selective PDE7 inhibitory action, offering novel therapeutic avenues for allergic, inflammatory, and immunological diseases[5].
Fig 2. Role of the sulfonamide pharmacophore in targeted protein degradation pathways.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 3-methoxy-N-methylbenzene-1-sulfonamide before downstream application, rigorous analytical characterization is mandatory.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.48 - 7.12 (m, 4H): Aromatic protons exhibiting characteristic meta-substituted coupling patterns.
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δ 4.65 (br q, 1H): Sulfonamide N-H proton. The broadness is due to quadrupolar relaxation of the nitrogen atom.
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δ 3.86 (s, 3H): Methoxy (-OCH₃) protons.
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δ 2.68 (d, J = 5.4 Hz, 3H): N-methyl (-NCH₃) protons. The doublet splitting confirms coupling with the adjacent N-H proton, validating the secondary sulfonamide structure.
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LC-MS (ESI+): Calculated for C₈H₁₁NO₃S[M+H]⁺: m/z 202.05; Found: m/z 202.05.
References
- PubChemLite - 3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S). Université du Luxembourg.
- 1538358-34-7 | 3-Methoxy-n-methylbenzene-1-sulfonamide. BLD Pharm.
- WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
- WO2025184565A1 - Modification ciblée de protéines.
- EP001454897B1 - Pyrazolopyrimidinone derivatives having selective PDE7 inhibiting action. Googleapis.com.
- US8530490B2 - Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity.
- Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides th
Sources
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- 2. 1538358-34-7|3-Methoxy-n-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 4. WO2025184565A1 - Modification ciblée de protéines - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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